molecular formula C19H15Cl2NO5 B415535 2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one

2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B415535
M. Wt: 408.2g/mol
InChI Key: SNZVEEZJRHXYDB-NSIKDUERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichloro-phenyl)-4H-oxazol-5-one: Lacks the trimethoxybenzylidene group.

    4-(3,4,5-Trimethoxy-benzylidene)-4H-oxazol-5-one: Lacks the dichlorophenyl group.

Uniqueness

The presence of both the dichlorophenyl and trimethoxybenzylidene groups in 2-(2,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one makes it unique, potentially offering a combination of properties not found in other similar compounds. This uniqueness could translate to distinct biological activities or chemical reactivity.

Properties

Molecular Formula

C19H15Cl2NO5

Molecular Weight

408.2g/mol

IUPAC Name

(4Z)-2-(2,4-dichlorophenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C19H15Cl2NO5/c1-24-15-7-10(8-16(25-2)17(15)26-3)6-14-19(23)27-18(22-14)12-5-4-11(20)9-13(12)21/h4-9H,1-3H3/b14-6-

InChI Key

SNZVEEZJRHXYDB-NSIKDUERSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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